DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt
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Overview
Description
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a compound that contains isotopic labels of carbon-13 and nitrogen-15. It is a crystalline powder that can dissolve in solvents like water and methanol. This compound is primarily used in nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study the synthesis of biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves multiple steps. The synthesis starts with the appropriate isotopically labeled reagents containing carbon-13 and nitrogen-15. These reagents undergo a series of chemical reactions, including condensation and cyclization, to form the desired compound. The final product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several scientific research applications:
Chemistry: Used as a tracer in NMR studies to investigate chemical reactions and molecular structures.
Biology: Helps in studying metabolic pathways and the synthesis of biomolecules.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its incorporation into biological molecules. The isotopic labels allow researchers to trace the compound through various metabolic pathways and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
DL-threo-β-(3,4-Methylenedioxyphenyl)serine: The non-labeled version of the compound.
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2: Contains only carbon-13 isotopic labels.
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-15N: Contains only nitrogen-15 isotopic labels.
Uniqueness
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is unique due to its dual isotopic labeling, which provides more detailed information in NMR studies compared to compounds with a single isotopic label. This dual labeling allows for more precise tracing of metabolic pathways and interactions within biological systems .
Properties
CAS No. |
1329610-57-2 |
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Molecular Formula |
C12H15NO7 |
Molecular Weight |
288.23 |
IUPAC Name |
acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1; |
InChI Key |
MLMBILXCWROGFT-YVOIDUNUSA-N |
SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Synonyms |
(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; |
Origin of Product |
United States |
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